mechanism of action of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline at 5-HT receptors
mechanism of action of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline at 5-HT receptors
An In-Depth Technical Guide to the Serotonergic Mechanisms of the 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline Scaffold
Foreword for the Research Professional
The 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a versatile template for the development of a diverse array of pharmacologically active agents. While the parent compound itself is not extensively characterized, its derivatives have emerged as potent modulators of various central nervous system targets. This guide focuses specifically on the interaction of this chemical family with the serotonergic system, a critical network of neurotransmission involved in mood, cognition, and homeostasis.
We will dissect the mechanisms of action of key derivatives at serotonin (5-hydroxytryptamine, 5-HT) receptors and transporters. This exploration is bifurcated into two primary modalities of action: direct engagement with 5-HT receptor subtypes and inhibition of the serotonin transporter (SERT). By providing detailed experimental protocols, summarizing key data, and illustrating the underlying signaling pathways, this document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the field of neuropharmacology.
Part 1: Direct 5-HT Receptor Agonism by Pyrazino[1,2-a]quinoline Analogs
While the broader pyrazino[1,2-a]quinoline class exhibits diverse activities, a subset of structurally related compounds, the 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines, has demonstrated notable activity as 5-HT2C receptor agonists.[1] The 5-HT2C receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway, is a well-established target for the treatment of obesity and other disorders. Activation of this receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Structural Determinants of 5-HT2C Agonism
Research into a series of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and their reduced counterparts, the 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines, has revealed potent 5-HT2C agonist binding and functional activity.[1] One particular compound from this series, designated 21R, was shown to inhibit food intake in rats, an effect consistent with 5-HT2C receptor activation.[1] This suggests that specific substitutions and stereochemistry around the pyrazinoquinoxaline core are crucial for achieving potent and efficacious agonism at this receptor subtype.
Experimental Workflow for Characterizing 5-HT2C Receptor Agonists
To ascertain the 5-HT2C agonist properties of a novel pyrazino[1,2-a]quinoline derivative, a two-pronged experimental approach is essential: first, to determine its binding affinity for the receptor, and second, to quantify its functional activity upon binding.
Protocol 1: Radioligand Binding Assay for 5-HT2C Affinity (Ki)
This protocol outlines a competitive binding experiment to determine the affinity (Ki) of a test compound for the 5-HT2C receptor.
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Preparation of Materials:
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Cell membranes expressing the human 5-HT2C receptor.
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Radioligand, e.g., [3H]-Mesulergine (a known 5-HT2C antagonist).
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Test compound (e.g., a novel pyrazino[1,2-a]quinoline derivative) at various concentrations.
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Non-specific binding control, e.g., Mianserin (10 µM).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
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Scintillation cocktail and vials.
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Glass fiber filters and a cell harvester.
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Assay Procedure:
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In a 96-well plate, combine the cell membranes, [3H]-Mesulergine at a concentration near its Kd, and varying concentrations of the test compound.
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For total binding wells, omit the test compound. For non-specific binding wells, add Mianserin.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
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Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
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Wash the filters multiple times with ice-cold assay buffer.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration.
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Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay for 5-HT2C Functional Activity (EC50)
This functional assay measures the accumulation of IP1, a downstream product of the Gq signaling cascade, to quantify agonist activity.
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Cell Culture and Plating:
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Culture CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
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Plate the cells in a 96-well plate and grow to near confluency.
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Assay Procedure:
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Wash the cells with a suitable assay buffer.
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Add the test compound at various concentrations to the wells. Include a known 5-HT2C agonist (e.g., serotonin) as a positive control.
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Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
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Lyse the cells using the lysis buffer provided in a commercial IP-One HTRF assay kit.
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Add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 and anti-IP1-cryptate) to the lysate.
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Incubate in the dark at room temperature for 60 minutes.
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Read the fluorescence at 620 nm and 665 nm on an HTRF-compatible plate reader.
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Data Analysis:
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Calculate the HTRF ratio (665nm/620nm * 10,000).
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Plot the HTRF ratio against the logarithm of the test compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum efficacy).
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5-HT2C Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling cascade initiated by 5-HT2C receptor activation.
Caption: Canonical 5-HT2C (Gq) signaling pathway.
Part 2: Serotonin Transporter (SERT) Inhibition by Centanafadine
In a distinct yet equally significant mechanism, derivatives of the 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline scaffold have been developed as monoamine reuptake inhibitors. The most prominent example is Centanafadine (EB-1020), a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD).[2][3][4] Its mechanism of action is not direct receptor modulation, but rather blockade of the presynaptic transporters responsible for clearing these neurotransmitters from the synaptic cleft. By inhibiting SERT, Centanafadine increases the synaptic concentration and duration of action of serotonin.
Pharmacological Profile of Centanafadine
Centanafadine inhibits the reuptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) by binding to their respective transporters: NET, DAT, and SERT.[5] Its inhibitory activity follows a ratio of approximately 1:6:14 for NET:SERT:DAT, respectively, though some sources state a 1:6:14 ratio for NET:DAT:SERT.[2] Regardless of the precise ratio, it functions as a triple reuptake inhibitor.[2][4] Positron emission tomography (PET) studies in healthy adults have confirmed that Centanafadine occupies all three transporters, with the highest affinity observed for NET, followed by DAT and SERT.[5] This profile results in increased extracellular levels of all three monoamines in key brain regions like the prefrontal cortex.[6]
Experimental Workflow for Characterizing SERT Inhibition
The characterization of a SERT inhibitor like Centanafadine involves quantifying its binding affinity to the transporter and its functional capacity to block serotonin uptake.
Protocol 3: Transporter Binding Assay for SERT Affinity (Ki)
This protocol measures the ability of a test compound to displace a known radiolabeled ligand from SERT.
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Preparation of Materials:
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Source of SERT (e.g., cell membranes from HEK293 cells expressing human SERT, or rat cortical homogenates).
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Radioligand, e.g., [3H]-Citalopram or [3H]-Paroxetine.
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Test compound (e.g., Centanafadine) at various concentrations.
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Non-specific binding control, e.g., Fluoxetine (10 µM).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl and 5 mM KCl).
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-
Assay Procedure:
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The procedure is analogous to the receptor binding assay (Protocol 1). Combine the transporter source, radioligand, and test compound in a 96-well plate.
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Incubate to allow binding to reach equilibrium.
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Separate bound and free radioligand via rapid filtration using a cell harvester.
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Quantify radioactivity with a scintillation counter.
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-
Data Analysis:
-
Perform the same analysis as in Protocol 1 to determine the IC50 and subsequently calculate the Ki value using the Cheng-Prusoff equation.
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Protocol 4: Synaptosomal [3H]-5-HT Uptake Assay for SERT Functional Potency (IC50)
This assay directly measures the functional inhibition of serotonin uptake into nerve terminals (synaptosomes).
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Preparation of Synaptosomes:
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Isolate synaptosomes from a relevant brain region (e.g., rat cortex or striatum) via differential centrifugation of brain homogenates.
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Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).
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Uptake Assay Procedure:
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Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound (e.g., Centanafadine) or vehicle for 10-15 minutes at 37°C.
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Initiate the uptake reaction by adding a low concentration of [3H]-5-HT.
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Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) within the linear range of uptake.
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Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-5-HT.
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Determine non-specific uptake in parallel samples incubated at 0-4°C or in the presence of a high concentration of a selective SERT inhibitor (e.g., fluoxetine).
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Measure the radioactivity trapped inside the synaptosomes (on the filters) using a scintillation counter.
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-
Data Analysis:
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Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
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Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration.
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Fit the data to a dose-response curve to determine the IC50 value for uptake inhibition.
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Quantitative Data Summary: Centanafadine Transporter Inhibition
| Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition Ratio |
| NET | High Affinity | ~1 |
| SERT | Moderate Affinity | ~6 |
| DAT | Lower Affinity | ~14 |
| Note: Ratios are approximate and can vary based on the specific study and methodology. The key takeaway is the compound's triple inhibitory action with a preference for NET.[2][5] |
Mechanism of Serotonin Reuptake Inhibition
The diagram below illustrates how Centanafadine increases serotonergic neurotransmission by blocking SERT.
Caption: Blockade of serotonin transporter (SERT) by Centanafadine.
Conclusion and Future Directions
The 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline scaffold represents a remarkable example of chemical versatility, giving rise to derivatives with distinct and potent mechanisms of action within the serotonergic system. We have delineated two primary pathways through which these compounds exert their effects:
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Direct Receptor Agonism: As exemplified by related quinoxaline structures, specific derivatives can act as direct agonists at 5-HT receptors, particularly the 5-HT2C subtype, initiating downstream Gq signaling cascades.[1]
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Transporter Inhibition: As demonstrated by Centanafadine, other derivatives function as reuptake inhibitors, blocking the serotonin transporter (SERT) to enhance and prolong serotonergic signaling in the synapse.[2][4][5]
The divergence in pharmacological activity—from a G-protein coupled receptor agonist to a transporter blocker—underscores the critical role of substituent patterns on the pyrazino[1,2-a]quinoline core. This structure-activity relationship provides a fertile ground for future drug discovery efforts. For the drug development professional, this scaffold offers a proven starting point for designing novel CNS agents. Future research should focus on elucidating the precise structural modifications that switch the molecular target from a receptor to a transporter. Such investigations could lead to the development of next-generation therapeutics with tailored selectivity profiles, potentially offering improved efficacy and tolerability for a range of neuropsychiatric and metabolic disorders.
References
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Heil, M. G., et al. (2000). Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines. Bioorganic & Medicinal Chemistry Letters, 10(17), 1991-4. [Link]
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Sur, R. N., et al. (1978). Pharmacological studies on 3-[gamma-(p-fluorobenzoyl)propyl]-2,3,4,4a,5,6-hexahydro-1-(H)-pyrazino (1,2-a) quinoline (compound 69/183). Part I: Hypotensive activity. Arzneimittel-Forschung, 28(7), 1087-91. [Link]
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Phang, K. F., et al. (n.d.). CENTANAFADINE IN ADULTS WITH ATTENTION-DEFICIT HYPERACTIVITY DISORDER. Malaysian Journal of Pharmacy. [Link]
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ADDitude Editors. (2025, December 16). Centanafadine: Forthcoming Triple Reuptake Inhibitor ADHD Drug. ADDitude. [Link]
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Nasser, A., et al. (2022). Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials. The Journal of Clinical Psychiatry, 83(4). [Link]
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Stahl, S. (2026, January 15). Centanafadine Pharmacological Profile Affirms Potential for Treatment of ADHD. Psychiatry Advisor. [Link]
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Amini, N., et al. (2021). Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults. Journal of Psychopharmacology, 35(10), 1238-1246. [Link]
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